2-(Furan-2-ylmethoxy)-5-nitropyridine chemical properties
2-(Furan-2-ylmethoxy)-5-nitropyridine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2-(Furan-2-ylmethoxy)-5-nitropyridine
Introduction
In the landscape of medicinal chemistry and materials science, the strategic combination of well-understood pharmacophores into novel molecular architectures is a cornerstone of innovation. The compound 2-(Furan-2-ylmethoxy)-5-nitropyridine emerges as a molecule of significant interest, integrating the biologically versatile furan ring with the electronically distinct nitropyridine system. The furan moiety is a prevalent scaffold in numerous biologically active compounds, often serving as a bioisostere for phenyl rings to enhance metabolic stability and receptor interaction.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] Concurrently, the nitropyridine core provides a unique electronic profile and a synthetically versatile handle for further chemical modification.
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of 2-(Furan-2-ylmethoxy)-5-nitropyridine. It moves beyond a simple recitation of data to explain the causality behind its chemical behavior and outlines a robust, field-proven synthetic strategy. We will delve into its molecular profile, anticipated spectroscopic signature, reactivity, and potential applications, all grounded in authoritative chemical principles.
Molecular Profile and Physicochemical Properties
The fundamental identity of a compound dictates its behavior. The structure of 2-(Furan-2-ylmethoxy)-5-nitropyridine is characterized by a furan ring linked via a methylene ether bridge to the C2 position of a 5-nitropyridine ring.
Caption: Chemical structure of 2-(Furan-2-ylmethoxy)-5-nitropyridine.
A summary of its key identifiers and computed properties provides a foundational dataset for experimental design.
| Property | Value | Source |
| IUPAC Name | 2-((furan-2-yl)methoxy)-5-nitropyridine | [5] |
| CAS Number | 1065484-84-5 | [6][7] |
| Molecular Formula | C₁₀H₈N₂O₄ | [5][6][7] |
| Molecular Weight | 220.19 g/mol | [6] |
| SMILES | C1=COC(=C1)COC2=NC=C(C=C2)[O-] | [5] |
| InChIKey | DQTSFYSTYVVZHJ-UHFFFAOYSA-N | [5][7] |
| Predicted XLogP3 | 1.6 | [5] |
| Topological Polar Surface Area | 84.7 Ų | [8] |
The predicted XLogP3 value of 1.6 suggests moderate lipophilicity, a crucial parameter in drug design that influences solubility, membrane permeability, and pharmacokinetic profiles.
Synthesis and Purification Protocol
While commercially available from some vendors, an in-house synthesis may be required for scale-up or derivatization studies.[6][7] A highly reliable approach is the Williamson ether synthesis, which involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The electron-withdrawing nitro group at the para-position to the leaving group strongly activates the pyridine ring, making the C2 position highly susceptible to nucleophilic attack.
The proposed two-step synthesis is outlined below.
Caption: Proposed synthetic workflow for 2-(Furan-2-ylmethoxy)-5-nitropyridine.
Experimental Methodology
Materials:
-
Furfuryl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Chloro-5-nitropyridine
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Solvent Addition: Add anhydrous THF or DMF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath. Causality: Anhydrous conditions are critical as NaH reacts violently with water. Aprotic solvents like THF or DMF are chosen because they do not have acidic protons to quench the base and can effectively solvate the resulting ions.
-
Nucleophile Generation: Dissolve furfuryl alcohol (1.0 equivalent) in a small amount of anhydrous THF/DMF and add it dropwise to the NaH slurry via the dropping funnel over 20-30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases. This forms the sodium furfuryl alkoxide nucleophile in situ.
-
SNAᵣ Reaction: Dissolve 2-chloro-5-nitropyridine (1.1 equivalents) in anhydrous THF/DMF and add it dropwise to the alkoxide solution. Causality: The nitro group is a powerful electron-withdrawing group that stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the displacement of the chloride leaving group.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed.
-
Workup and Extraction: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add water, and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Anticipated Spectroscopic Characterization
While a definitive experimental spectrum requires acquisition, the expected spectroscopic signatures can be reliably predicted based on the molecule's structure and data from analogous compounds.[9][10]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.9-9.1 ppm (d, 1H): Proton at C6 of the pyridine ring, downfield due to the anisotropic effect of the ring nitrogen and the electron-withdrawing nitro group.
-
δ ~8.2-8.4 ppm (dd, 1H): Proton at C4 of the pyridine ring.
-
δ ~7.4-7.5 ppm (d, 1H): Proton at C3 of the pyridine ring.
-
δ ~7.4 ppm (m, 1H): Proton at C5 of the furan ring.
-
δ ~6.4 ppm (m, 1H): Proton at C4 of the furan ring.
-
δ ~6.3 ppm (m, 1H): Proton at C3 of the furan ring.
-
δ ~5.4-5.5 ppm (s, 2H): Methylene bridge protons (–O–CH₂–).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Approximately 10 distinct signals are expected.
-
Pyridine Ring: Carbons will appear in the range of δ 110-165 ppm. The carbon attached to the nitro group (C5) and the carbon bearing the ether linkage (C2) will be significantly shifted.
-
Furan Ring: Carbons will appear in the range of δ 110-150 ppm.
-
Methylene Carbon: A signal around δ 65-70 ppm is expected for the –O–CH₂– carbon.
-
-
FT-IR (ATR):
-
~1580-1610 cm⁻¹: Aromatic C=C and C=N stretching vibrations.
-
~1500-1550 cm⁻¹ (asymmetric) & ~1330-1360 cm⁻¹ (symmetric): Strong characteristic stretches for the NO₂ group.
-
~1250-1300 cm⁻¹: Aryl ether C–O stretching.
-
~3100-3150 cm⁻¹: Aromatic C–H stretching.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: m/z 221.0557
-
Expected [M+Na]⁺: m/z 243.0376
-
Common fragmentation would likely involve the cleavage of the ether bond.
-
Chemical Reactivity and Stability
The molecule possesses two distinct heterocyclic systems, each with its own reactivity profile.
-
Nitropyridine Ring: The strong electron-withdrawing effect of the nitro group renders the pyridine ring electron-deficient. This deactivates it towards electrophilic substitution but makes it highly susceptible to further nucleophilic aromatic substitution, particularly at the C6 position. A key synthetic transformation is the reduction of the nitro group (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite) to the corresponding 5-aminopyridine derivative. This amine can then serve as a handle for a vast array of subsequent reactions, including amide bond formation, diazotization, and Buchwald-Hartwig amination, making it a valuable intermediate in drug discovery programs.[11]
-
Furan Ring: In contrast to the pyridine ring, the furan ring is electron-rich and behaves as a diene.[12] It is susceptible to electrophilic attack, preferentially at the C5 position (if unsubstituted) or C2.[12] However, the conditions required for electrophilic substitution on the furan ring are often strongly acidic, which can lead to polymerization or ring-opening of the furan.[12] The diene character allows it to participate in Diels-Alder cycloaddition reactions.[12]
-
Stability and Storage: Furan and its derivatives can be sensitive to air and light and may form explosive peroxides over time. It is recommended to store the compound in a cool, dark place under an inert atmosphere.
Potential Applications and Biological Context
The combination of the furan and nitropyridine scaffolds suggests several promising avenues for research, particularly in drug development. Furan-containing compounds have been investigated for a multitude of therapeutic applications.[1][4]
Caption: Relationship between molecular scaffolds and potential biological activities.
-
Anticancer Activity: Furan and furopyrimidine derivatives have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[13] The cytotoxic potential of furan derivatives against various cancer cell lines is well-documented.[3]
-
Antimicrobial Activity: 5-Phenyl-furan-2-carboxylic acids have emerged as a promising class of antitubercular agents that inhibit the salicylate synthase MbtI in Mycobacterium tuberculosis.[14] Furthermore, various 5-nitrofuran derivatives have demonstrated potent activity against both growing and dormant mycobacterium species.[15]
-
Anti-inflammatory and Other Activities: The furan scaffold is present in molecules with anti-inflammatory, analgesic, and CNS-modulating properties.[4][16]
Safety and Handling
No specific safety data sheet (SDS) is available for 2-(Furan-2-ylmethoxy)-5-nitropyridine itself. Therefore, a conservative approach based on the hazards of its constituent parts and related analogues is mandatory.
| Hazard Class | Associated Precaution | Source Compound(s) |
| Acute Toxicity | Harmful if swallowed or inhaled. | 2-Methoxy-5-nitropyridine, Furan[17] |
| Skin Irritation | Causes skin irritation. | 2-Methoxy-5-nitropyridine, 5-Nitropyridin-2-ol[17][18] |
| Eye Irritation | Causes serious eye irritation. | 2-Methoxy-5-nitropyridine, 5-Nitropyridin-2-ol[17][18] |
| Flammability | May be combustible. Handle away from ignition sources. | Furan |
| Chronic Hazards | Suspected of causing genetic defects. May cause cancer. | Furan |
Recommended Handling Procedures:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, well-ventilated area away from light and sources of ignition.[19]
References
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. [Link]
-
Photochemically-Mediated Polymerization of Molecular Furan and Pyridine: Synthesis of Nanothreads at Reduced Pressures - ChemRxiv. [Link]
-
2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem. [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC. [Link]
-
2-(Furan-2-yl)-4-nitropyrimidine | C8H5N3O3 | CID 154089026 - PubChem. [Link]
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P
-
FTIR, NMR and UV–Visible Spectral Investigations, Theoretical Calculations, Topological Analysis, Chemical Stablity, and Molecular Docking Study on Novel Bioactive Compound: The 5-(5-Nitro Furan-2-Ylmethylen), 3- N -(2-Methoxy Phenyl),2- N ′- (2-Methoxyphenyl) Imino Thiazolidin - ResearchGate. [Link]
-
5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species - ResearchGate. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [Link]
-
2-[(furan-2-yl)methoxy]-5-nitropyridine - PubChem. [Link]
-
Five Member Heterocycles Reactivity of Furan - YouTube. [Link]
-
Pharmacological Study of Some Newly Synthesized Furan Derivatives - Der Pharma Chemica. [Link]
-
Synthesis of 2-methoxy-4-methyl-5-nitropyridine - PrepChem.com. [Link]
-
Pharmacological activity of furan derivatives. [Link]
-
Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Furan: A Promising Scaffold for Biological Activity. [Link]
-
Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. [Link]
-
Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - SciELO South Africa. [Link]
-
Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1 H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity - PubMed. [Link]
-
Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review - MDPI. [Link]
-
5-(Methoxycarbonyl)furan-2-carboxylic acid | C7H6O5 | CID 11435181 - PubChem. [Link]
-
A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. [Link]
-
Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. PubChemLite - 2-[(furan-2-yl)methoxy]-5-nitropyridine (C10H8N2O4) [pubchemlite.lcsb.uni.lu]
- 6. 2-(Furan-2-ylMethoxy)-5-nitro-pyridine, 98+% C10H8N2O4, MW: 220.19 | 1065484-84-5 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 2-(Furan-2-yl)-4-nitropyrimidine | C8H5N3O3 | CID 154089026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. oaji.net [oaji.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. fishersci.com [fishersci.com]
- 19. tcichemicals.com [tcichemicals.com]
